7-Phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one
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Overview
Description
7-Phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one is a compound of significant interest in organic chemistry due to its unique bicyclic structure and potential applications in various fields. This compound features a bicyclo[3.2.0]hept-2-en-6-one core with a phenylsulfanyl group attached, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one typically involves the Baeyer-Villiger oxidation of bicyclo[3.2.0]hept-2-en-6-one. This reaction converts ketones to esters or lactones using oxidative cleavage of the C–C bond adjacent to the carbonyl group . The reaction is often catalyzed by flavoprotein monooxygenases, which provide high enantioselectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one primarily involves its interaction with enzymes, particularly flavoprotein monooxygenases. These enzymes catalyze the Baeyer-Villiger oxidation by transferring an oxygen atom to the carbonyl group, resulting in the formation of esters or lactones . The phenylsulfanyl group can also participate in redox reactions, further influencing the compound’s reactivity.
Comparison with Similar Compounds
Bicyclo[3.2.0]hept-2-en-6-one: The parent compound without the phenylsulfanyl group.
Rac-camphor: Another bicyclic ketone used in similar oxidation reactions.
Rac-norcamphor: A structurally related compound used in Baeyer-Villiger oxidations.
Uniqueness: 7-Phenylsulfanylbicyclo[320]hept-2-en-6-one is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C13H12OS |
---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
7-phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one |
InChI |
InChI=1S/C13H12OS/c14-12-10-7-4-8-11(10)13(12)15-9-5-2-1-3-6-9/h1-6,8,10-11,13H,7H2 |
InChI Key |
CRPULFVUVYYWLO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C(=O)C2SC3=CC=CC=C3 |
Origin of Product |
United States |
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